molecular formula C14H15N3O3 B12613117 1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine CAS No. 917910-76-0

1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine

Cat. No.: B12613117
CAS No.: 917910-76-0
M. Wt: 273.29 g/mol
InChI Key: HUUIDPOQUUYFJY-UHFFFAOYSA-N
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Description

1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxyphenyl group and a nitrosomethanamine moiety

Preparation Methods

The synthesis of 1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.

    Attachment of the Nitrosomethanamine Moiety:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using reducing agents like tin (II) chloride, convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin (II) chloride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory effects on specific enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine can be compared with other similar compounds, such as:

    4-Methoxyphenyl-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, leading to different biological activities.

    4-Methoxyphenyl-1H-imidazole: Similar to the indole derivative, this compound also contains the methoxyphenyl group but has an imidazole core, resulting in distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

917910-76-0

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N'-hydroxy-5-[(4-methoxyphenyl)methoxy]pyridine-2-carboximidamide

InChI

InChI=1S/C14H15N3O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13(16-8-12)14(15)17-18/h2-8,18H,9H2,1H3,(H2,15,17)

InChI Key

HUUIDPOQUUYFJY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)/C(=N/O)/N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)C(=NO)N

Origin of Product

United States

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